molecular formula C18H18N4O5S2 B2939963 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-54-2

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Numéro de catalogue: B2939963
Numéro CAS: 850910-54-2
Poids moléculaire: 434.49
Clé InChI: NGUNUBNMRNIQRQ-HNENSFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzamide core substituted with a (Z)-configured benzo[d]thiazol-2(3H)-ylidene moiety. Key structural attributes include:

  • Benzo[d]thiazole ring: Substituted with a 3-ethyl group and a 6-nitro group.
  • Benzamide moiety: The 4-position is modified with an N,N-dimethylsulfamoyl group (-SO₂NMe₂), which may influence solubility, metabolic stability, and hydrogen-bonding capacity.

Spectral characterization would rely on IR (nitro: ~1520–1350 cm⁻¹; sulfamoyl S=O: ~1350–1160 cm⁻¹) and NMR (distinct aromatic protons and ethyl/methyl group signals).

Propriétés

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-4-21-15-10-7-13(22(24)25)11-16(15)28-18(21)19-17(23)12-5-8-14(9-6-12)29(26,27)20(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUNUBNMRNIQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Sulfonamide and Benzamide Functionalities: The final steps involve the reaction of the intermediate with dimethylamine and the subsequent coupling with a benzoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides and sulfonamides.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Dye and Pigment Production: The compound’s structural features make it a candidate for use in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The sulfonamide and benzamide moieties may contribute to binding interactions with proteins or enzymes, leading to inhibition or modulation of their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the literature:

Compound Core Structure Key Substituents Functional Features Spectral Data Reference
(Z)-4-(N,N-Dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene - 3-Ethyl
- 6-Nitro
- 4-(N,N-Dimethylsulfamoyl)benzamide
- Strong electron-withdrawing nitro group
- Sulfamoyl enhances polarity
Expected IR: Nitro (~1350–1520 cm⁻¹), S=O (~1160–1350 cm⁻¹) Target
S-Alkylated 1,2,4-Triazoles [10–15] () 1,2,4-Triazole - 4-(4-X-Phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
- S-Alkylated side chains
- Sulfonyl groups improve metabolic stability
- Fluorine enhances lipophilicity
IR: C=S (1247–1255 cm⁻¹), absence of C=O (1663–1682 cm⁻¹)
N-[5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) () Thiadiazole - Isoxazole
- Benzamide
- Dual heterocyclic system (thiadiazole + isoxazole)
- Moderate polarity
IR: C=O (1606 cm⁻¹)
MS: m/z 348 (M⁺)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () Thiadiazole - 3-Methylphenyl
- Dimethylamino acryloyl
- Conjugated acryloyl group for π-π interactions
- Amino group enhances solubility
IR: Dual C=O (1690, 1638 cm⁻¹)
MS: m/z 392 (M⁺)
CAS 896355-64-9 () Benzo[d]thiazol-2(3H)-ylidene - 3-(2-Methoxyethyl)
- 6-Methylsulfonyl
- 4-Methylsulfonylbenzamide
- Dual sulfonyl groups increase acidity
- Methoxyethyl improves solubility
Smiles: COCCn1c(=NC(=O)c2ccc(S(C)(=O)=O)cc2)sc2cc(S(C)(=O)=O)ccc21

Key Findings:

Structural Diversity :

  • The target compound’s benzo[d]thiazole core distinguishes it from triazole () and thiadiazole () analogs. The latter classes exhibit tautomerism (e.g., thione ↔ thiol in triazoles ), whereas the benzo[d]thiazol-2(3H)-ylidene system likely adopts a fixed (Z)-configuration.
  • Compared to CAS 896355-64-9 (), the target’s 3-ethyl-6-nitro substitution replaces 3-(2-methoxyethyl)-6-methylsulfonyl , leading to divergent electronic profiles (nitro = stronger electron withdrawal than methylsulfonyl).

Functional Group Impact: Nitro vs. Sulfonyl: The nitro group in the target compound may enhance electrophilic reactivity compared to sulfonyl-containing analogs (), which are more resistant to oxidation . Sulfamoyl vs.

Spectral Signatures :

  • The absence of C=O stretches in triazoles contrasts with the target’s benzamide carbonyl (expected ~1680 cm⁻¹). The nitro group’s IR signature (~1350–1520 cm⁻¹) would further differentiate it from sulfur-containing analogs.

Activité Biologique

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological properties. The presence of the benzamide moiety, combined with a sulfamoyl group and a nitro-substituted benzo[d]thiazole, suggests a multifaceted interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. Key findings are summarized below:

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antitumor effects. For instance, related benzothiazole derivatives have shown promising results against human lung cancer cell lines such as A549 and HCC827. The cytotoxicity was assessed using MTS assays, revealing IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations .

CompoundCell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11
Compound CNCI-H35820.46 ± 8.63

Antimicrobial Activity

In addition to antitumor properties, (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide has been evaluated for antimicrobial activity. Compounds with similar structures were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, using broth microdilution methods. These studies demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

The mechanisms underlying the biological activity of this compound appear to be multifactorial:

  • DNA Interaction : Compounds with a similar structure have been shown to bind to DNA, particularly in the minor groove, which may inhibit replication and transcription processes essential for cancer cell survival .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Lung Cancer Cell Lines : A series of benzothiazole derivatives were tested on A549 and HCC827 cells, showing a marked reduction in cell viability when treated with low concentrations of these compounds.
  • Antibacterial Testing : In a comparative study, compounds were evaluated against clinical isolates of Staphylococcus aureus, demonstrating superior effectiveness compared to standard antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.